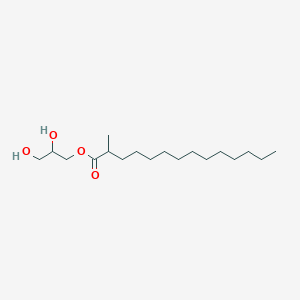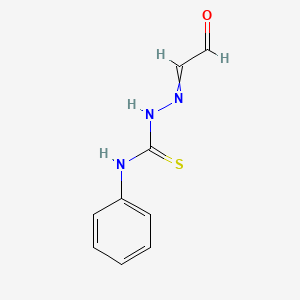
2-(2-Oxoethylidene)-N-phenylhydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxoethylidene)-N-phenylhydrazine-1-carbothioamide is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a phenyl group attached to a hydrazine moiety, which is further connected to a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxoethylidene)-N-phenylhydrazine-1-carbothioamide typically involves the condensation of phenylhydrazine with a suitable carbonyl compound, followed by the introduction of a carbothioamide group. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate hydrazone. This intermediate is then treated with carbon disulfide and an alkylating agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxoethylidene)-N-phenylhydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Oxoethylidene)-N-phenylhydrazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxoethylidene)-N-methylhydrazine-1-carbothioamide
- 2-(2-Oxoethylidene)-N-ethylhydrazine-1-carbothioamide
- 2-(2-Oxoethylidene)-N-propylhydrazine-1-carbothioamide
Uniqueness
2-(2-Oxoethylidene)-N-phenylhydrazine-1-carbothioamide is unique due to the presence of the phenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
61960-30-3 |
|---|---|
Molecular Formula |
C9H9N3OS |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
1-(2-oxoethylideneamino)-3-phenylthiourea |
InChI |
InChI=1S/C9H9N3OS/c13-7-6-10-12-9(14)11-8-4-2-1-3-5-8/h1-7H,(H2,11,12,14) |
InChI Key |
OQGNAXATXCIRJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


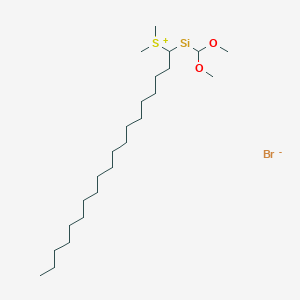
![(6R)-1,1,9-Trimethyl-5-methylidenespiro[5.5]undec-8-en-3-one](/img/structure/B14561909.png)

![Ethyl 7-oxo-6-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14561913.png)
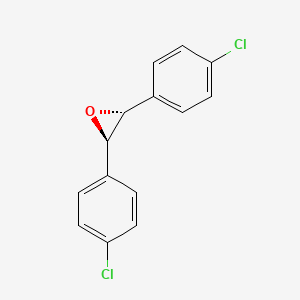
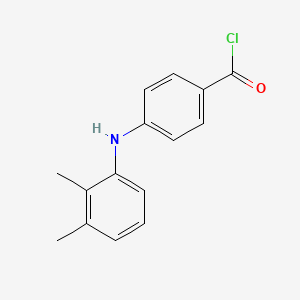
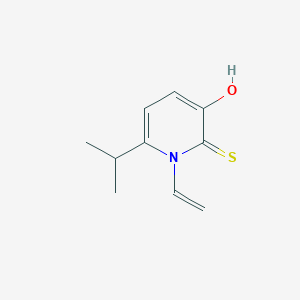
![2,4-diphenyl-3,4,4a,6,7,8,9,9a,10,10a-decahydro-2H-pyrano[2,3-b]indolizin-1-ium-10-carbonitrile;perchlorate](/img/structure/B14561942.png)
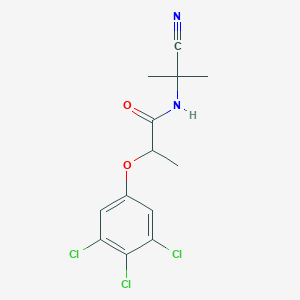
![4-{(2E)-3-[2,5-Diethoxy-4-(morpholin-4-yl)phenyl]triaz-2-en-1-yl}morpholine](/img/structure/B14561955.png)
![5-[(Propan-2-yl)oxy]-3H-1,2-dithiole-3-thione](/img/structure/B14561968.png)
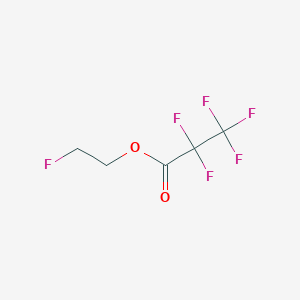
![1-[3-Methoxy-4-(2-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B14561970.png)
